molecular formula C24H21NO4 B4058444 2,6-dimethylphenyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate

2,6-dimethylphenyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate

Cat. No.: B4058444
M. Wt: 387.4 g/mol
InChI Key: WHCAOLAKQHGBGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-dimethylphenyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate is a useful research compound. Its molecular formula is C24H21NO4 and its molecular weight is 387.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 387.14705815 g/mol and the complexity rating of the compound is 697. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Mesomorphic Behaviour and Stability

  • Study on Mesomorphic Behaviour: Research indicates that compounds similar to 2,6-dimethylphenyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzoate exhibit mesomorphic behavior, which is crucial for understanding liquid crystal applications. These compounds have been found to display nematic phases and may exhibit phases like the twist-bend nematic phase, providing insights into their potential for advanced materials research (Mandle & Goodby, 2016).

Crystal Engineering and Supramolecular Assemblies

  • Crystal Engineering Applications: The study of supramolecular assemblies involving compounds similar to 2,6-dimethylphenyl benzoate derivatives reveals their potential in crystal engineering. These compounds form various molecular structures in different conditions, which can be pivotal in designing new materials with specific properties (Arora & Pedireddi, 2003).

Liquid Crystal Behavior and Conformational Analysis

  • Impact on Liquid Crystal Behavior: Research on non-symmetric liquid crystal dimers, which include compounds structurally similar to the query chemical, highlights their significance in understanding liquid-crystalline properties. These studies focus on how the molecular conformation of such compounds influences their mesomorphic behavior, vital for applications in displays and optical devices (Tavares et al., 2016).

Structural Determination and Chemical Reactivity

  • Structural Characterization and Reactivity: The structural characterization and reactivity analysis of compounds closely related to 2,6-dimethylphenyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzoate are essential for understanding their potential in chemical synthesis and material science. This includes studies on their molecular structure and chemical interactions, offering insights into their potential applications in various fields (Ranjith et al., 2022).

Properties

IUPAC Name

(2,6-dimethylphenyl) 4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4/c1-13-4-3-5-14(2)21(13)29-24(28)15-8-10-18(11-9-15)25-22(26)19-16-6-7-17(12-16)20(19)23(25)27/h3-11,16-17,19-20H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHCAOLAKQHGBGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OC(=O)C2=CC=C(C=C2)N3C(=O)C4C5CC(C4C3=O)C=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-dimethylphenyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate
Reactant of Route 2
Reactant of Route 2
2,6-dimethylphenyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate
Reactant of Route 3
Reactant of Route 3
2,6-dimethylphenyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate
Reactant of Route 4
Reactant of Route 4
2,6-dimethylphenyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate
Reactant of Route 5
2,6-dimethylphenyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate
Reactant of Route 6
2,6-dimethylphenyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate

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